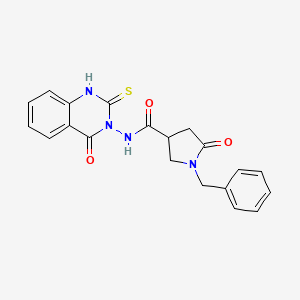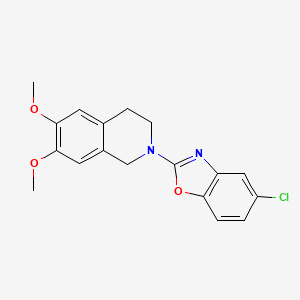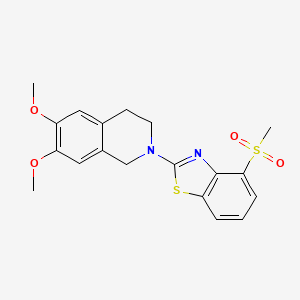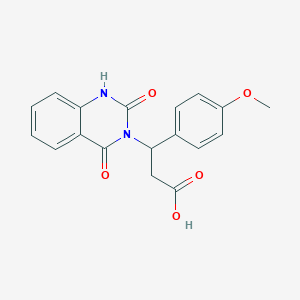![molecular formula C23H23BrN4O3S B6477107 1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2640977-28-0](/img/structure/B6477107.png)
1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, featuring multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, which include benzylamine, 2-amino-4-bromoquinazoline, and pyrrolidine-3-carboxylic acid.
Reaction Conditions: : Various reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to facilitate the formation of the desired compound. Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Stepwise Synthesis: : The synthesis proceeds through a series of steps, involving nucleophilic substitution, condensation, and cyclization reactions. Each step requires specific reagents and catalysts, such as triethylamine (TEA), sodium hydride (NaH), and palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques, such as recrystallization and column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: : Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: : Halogen atoms, such as the bromine atom, can undergo nucleophilic substitution with different nucleophiles.
Common Reagents and Conditions
The typical reagents and conditions used in these reactions include:
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: : Sodium azide (NaN₃), sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce alcohol derivatives.
Scientific Research Applications
1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new organic compounds.
Biology: : The compound is used in biochemical studies to investigate cellular pathways and molecular interactions.
Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery, targeting specific diseases and conditions.
Industry: : It finds application in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes. Key pathways include:
Enzyme Inhibition: : The compound may inhibit certain enzymes, affecting metabolic and signaling pathways.
Receptor Binding: : It may bind to receptors on cell surfaces, triggering downstream signaling events.
Comparison with Similar Compounds
Compared to other similar compounds, 1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-Benzyl-N-[7-chloro-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide: : Differing only by the halogen substituent.
1-Benzyl-N-[7-bromo-4-oxo-2-(methylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide: : Featuring a methylsulfanyl group instead of propylsulfanyl.
These comparisons highlight the specificity and potential versatility of the compound in various scientific contexts.
Properties
IUPAC Name |
1-benzyl-N-(7-bromo-4-oxo-2-propylsulfanylquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O3S/c1-2-10-32-23-25-19-12-17(24)8-9-18(19)22(31)28(23)26-21(30)16-11-20(29)27(14-16)13-15-6-4-3-5-7-15/h3-9,12,16H,2,10-11,13-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQNJWWPMGMDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6477024.png)
![2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477034.png)
![N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6477042.png)
![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)


![3-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477075.png)
![methyl N-[4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B6477076.png)
![2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6477091.png)
![1-benzyl-N-[6-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477101.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477102.png)

![1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477124.png)

